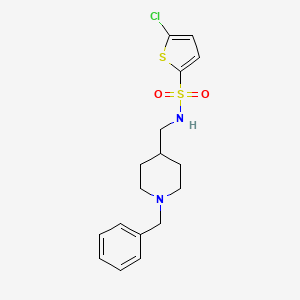

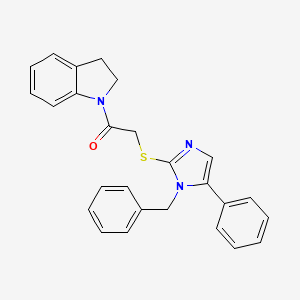

![molecular formula C17H16N2O3S3 B2392867 N-(2-(甲硫基)苯并[d]噻唑-6-基)-2-甲苯磺酰基乙酰胺 CAS No. 895442-31-6](/img/structure/B2392867.png)

N-(2-(甲硫基)苯并[d]噻唑-6-基)-2-甲苯磺酰基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-tosylacetamide, also known as MTA, is a compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. MTA is a small molecule inhibitor that has shown promising results in inhibiting the growth of cancer cells.

科学研究应用

在药物化学中的重要性

苯并噻唑衍生物表现出广泛的生物活性,使其在药物化学中具有重要意义。它们的活性跨越抗病毒、抗菌、抗过敏、抗糖尿病、抗肿瘤、抗炎、驱虫和抗癌应用。这种广泛的药理作用突显了苯并噻唑支架在药物发现和开发中的多功能性。苯并噻唑环上特定位置的结构修饰,例如 C-2 碳原子和 C-6,对于引发不同的生物反应至关重要,突出了结构细微差别在药物化学中的关键作用 (Bhat & Belagali, 2020).

合成效用和生物学意义

在合成方面,苯并噻唑衍生物,包括类似于 N-(2-(甲硫基)苯并[d]噻唑-6-基)-2-甲苯磺酰基乙酰胺的衍生物,可以通过各种合成途径获得。这些合成方法促进了对苯并噻唑生物学意义的探索,包括它们作为抗菌和抗病毒剂的作用。合成多功能性与有效的生物活性相结合,使苯并噻唑衍生物在寻找新的治疗剂方面具有价值 (Ibrahim, 2011).

药理学评价

苯并噻唑衍生物的药理学评价,特别是那些用特定官能团合成的衍生物,已证明具有潜在的抗氧化和抗炎特性。这些研究提供了对苯并噻唑衍生物治疗潜力的见解,为评估 N-(2-(甲硫基)苯并[d]噻唑-6-基)-2-甲苯磺酰基乙酰胺在类似领域的可能应用提供了一个框架 (Raut et al., 2020).

抗菌和抗病毒潜力

苯并噻唑部分及其衍生物因其抗菌和抗病毒潜力而得到认可。多重耐药病原体和 COVID-19 等新兴病毒性疾病的持续挑战凸显了对新型抗菌和抗病毒剂的需求。苯并噻唑衍生物凭借其广谱生物活性,为针对此类病原体开发新的治疗策略提供了有希望的基础 (Elamin et al., 2020).

作用机制

Target of Action

Similar compounds have been found to exhibit antiangiogenic effects and promote apoptosis .

Mode of Action

It is suggested that the inclusion of the thiazole ring in the synthesized structures is responsible for the formation of a compact protective coating as a result of mixed interactions during their adsorption over metal surfaces .

Biochemical Pathways

It is known that the degree of charge transfer gradually increases with an increase in solvent polarity . This suggests that the compound may interact with its targets in a manner that is influenced by the polarity of the surrounding environment.

Pharmacokinetics

Similar compounds have shown fair cox-2 inhibitory activity , suggesting that they may have good bioavailability and effective distribution within the body.

Result of Action

It is suggested that the compound may have antiangiogenic effects and promote apoptosis , which could potentially inhibit tumor growth.

Action Environment

The action of N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-tosylacetamide is likely influenced by environmental factors. For instance, the degree of charge transfer in the compound gradually increases with an increase in solvent polarity , suggesting that the compound’s action, efficacy, and stability may be influenced by the polarity of the surrounding environment.

属性

IUPAC Name |

2-(4-methylphenyl)sulfonyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S3/c1-11-3-6-13(7-4-11)25(21,22)10-16(20)18-12-5-8-14-15(9-12)24-17(19-14)23-2/h3-9H,10H2,1-2H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPKWENOEMOURX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)N=C(S3)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

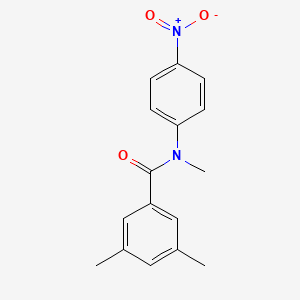

![2-[(2-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2392784.png)

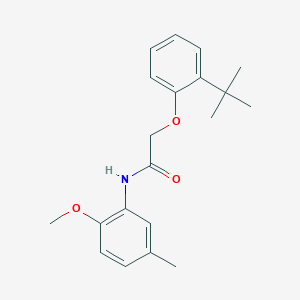

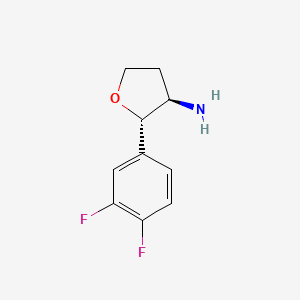

![1-(Azepan-1-yl)-2-[4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidin-1-yl]ethanone](/img/structure/B2392785.png)

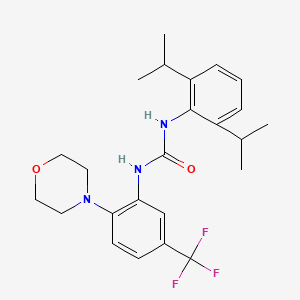

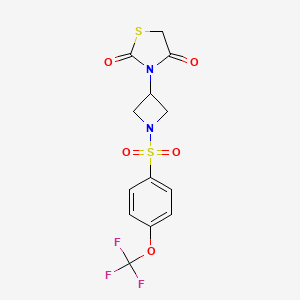

![1-(4-methylbenzenesulfonyl)-N'-[(1E)-[4-(trifluoromethoxy)phenyl]methylidene]piperidine-4-carbohydrazide](/img/structure/B2392786.png)

![[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate](/img/structure/B2392792.png)

![N-methyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2392793.png)

![2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2392804.png)

![4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline](/img/structure/B2392806.png)